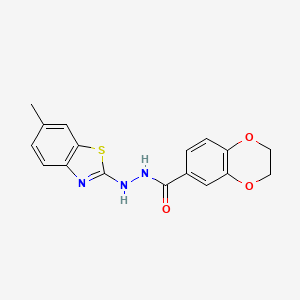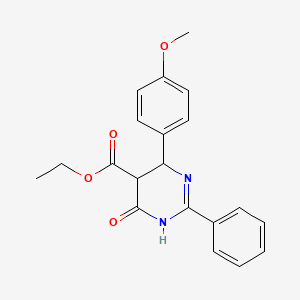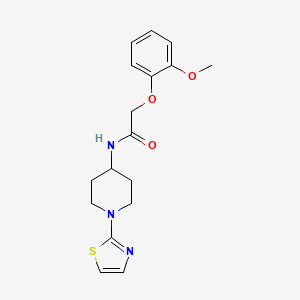
5-Chloro-3-methylthiophene-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-methylthiophene-2-carbonitrile is a chemical compound with the molecular formula C6H4ClNS . It has a molecular weight of 158.63 .
Synthesis Analysis
The synthesis of thiophene derivatives, including this compound, often involves condensation reactions . For instance, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . The molecule also contains a chlorine atom and a nitrile group .Physical And Chemical Properties Analysis
This compound is a compound with a molecular weight of 158.63 . It should be stored at a temperature of 28 C .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition : Bithiophene carbonitrile derivatives, including 5-Chloro-3-methylthiophene-2-carbonitrile, have been investigated for their inhibitive effect on carbon steel corrosion in acidic solutions. These compounds show good inhibition efficiency, suggesting their potential as corrosion inhibitors (Bedair et al., 2018).
Antimicrobial Activity : Certain pyrimidine derivatives synthesized from this compound have been evaluated for their antimicrobial properties. These compounds exhibit activity against various Gram-positive and Gram-negative bacteria, indicating their potential in developing new antimicrobial agents (Abdelghani et al., 2017).
Electrochemical Studies : Research has been conducted on the electrochemical behavior of epinephrine at a poly(3-methylthiophene)-modified electrode, providing insights into the redox behavior of epinephrine and the potential applications of 3-methylthiophene derivatives in electrochemical sensors and devices (Wang et al., 2004).
Synthesis of Novel Compounds : The compound has been used as a precursor for the synthesis of various new chemical entities with potential biological activities, such as cytotoxicity against cancer cells and antitumor profiles. This demonstrates its utility in medicinal chemistry and drug development (Khalifa & Algothami, 2020).
Photoelectrochemical Applications : Studies have explored the use of polythiophene derivatives, including those related to this compound, in photoelectrochemical applications. These studies highlight the potential of such compounds in the development of new materials for energy conversion and storage (Apaydin et al., 2016).
Zukünftige Richtungen
Thiophene derivatives, including 5-Chloro-3-methylthiophene-2-carbonitrile, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may continue to explore the synthesis, properties, and applications of these compounds .
Eigenschaften
IUPAC Name |
5-chloro-3-methylthiophene-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNS/c1-4-2-6(7)9-5(4)3-8/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKKGJJYGZJZNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-Chlorophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2832328.png)

![2-(1-methyl-1H-indol-3-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2832333.png)




![(3-Chlorophenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2832341.png)

![4-[(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]-N-(2-thienylmethyl)benzamide](/img/structure/B2832344.png)


